molecular formula C32H38BrNO7S B8562662 benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one

benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one

Cat. No.: B8562662
M. Wt: 660.6 g/mol
InChI Key: UVZRSKPRJFFXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one is a novel compound known for its potent inhibition of the serotonin transporter (SERT) and partial agonistic activity at the 5-HT1A receptor. This compound has shown promising antidepressant effects with minimal undesirable side effects, making it a potential candidate for treating major depressive disorder .

Properties

Molecular Formula

C32H38BrNO7S

Molecular Weight

660.6 g/mol

IUPAC Name

benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C26H32BrNO4.C6H6O3S/c1-30-14-15-32-26-18-21(2-4-23(26)27)16-20-7-11-28(12-8-20)10-6-19-3-5-25-22(17-19)24(29)9-13-31-25;7-10(8,9)6-4-2-1-3-5-6/h2-5,17-18,20H,6-16H2,1H3;1-5H,(H,7,8,9)

InChI Key

UVZRSKPRJFFXHO-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=CC(=C1)CC2CCN(CC2)CCC3=CC4=C(C=C3)OCCC4=O)Br.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary information held by Sumitomo Dainippon Pharma Co., Ltd., the developers of DSP-1053 . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one has a wide range of scientific research applications, including:

Mechanism of Action

benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one exerts its effects by inhibiting the serotonin transporter (SERT) and partially agonizing the 5-HT1A receptor. This dual action increases the levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound binds to the serotonin transporter with a dissociation constant (K_i) of 1.02 nM and exhibits partial agonistic activity at the 5-HT1A receptor with a K_i of 5.05 nM . This mechanism is believed to contribute to its fast antidepressant effects and minimal side effects .

Comparison with Similar Compounds

benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one is unique compared to other serotonin reuptake inhibitors due to its partial agonistic activity at the 5-HT1A receptor. Similar compounds include:

    Paroxetine: A selective serotonin reuptake inhibitor (SSRI) with no partial agonistic activity at the 5-HT1A receptor.

    Fluoxetine: Another SSRI with a different mechanism of action and side effect profile.

    Sertraline: An SSRI with a distinct pharmacological profile and therapeutic effects.

The uniqueness of this compound lies in its dual action, which provides fast antidepressant effects with minimal side effects, making it a promising candidate for further research and development .

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